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Compound of Interest

Compound Name: kaempferol 3-O-sophoroside

Cat. No.: B10825238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside. The information

detailed below is essential for the identification, characterization, and quantification of this

compound in various matrices, including plant extracts and pharmaceutical preparations. This

document presents mass spectrometry and nuclear magnetic resonance data, detailed

experimental protocols, and a visual representation of the analytical workflow.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a critical tool for the structural elucidation of flavonoid

glycosides. The analysis of kaempferol 3-O-sophoroside by techniques such as UPLC-Q-

TOF-MS/MS provides accurate mass measurements and characteristic fragmentation patterns.

Table 1: Mass Spectrometry Data for Kaempferol 3-O-sophoroside
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Parameter Value Source

Molecular Formula C₂₇H₃₀O₁₆ N/A

Molecular Weight 610.52 g/mol N/A

Negative Ion Mode ([M-H]⁻)

Precursor Ion (m/z) 609.1461 [1]

Major Fragment Ions (m/z)
447 ([M-H-Glc]⁻), 285 ([M-H-

2Glc]⁻)
[1]

Positive Ion Mode ([M+H]⁺)

Precursor Ion (m/z) 611.1607 N/A

Major Fragment Ions (m/z)
449 ([M+H-Glc]⁺), 287 ([M+H-

2Glc]⁺)
N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
While a complete, assigned NMR dataset for kaempferol 3-O-sophoroside is not readily

available in the reviewed literature, the following tables present the ¹H and ¹³C NMR data for

the closely related compound, kaempferol 3-O-rutinoside, in DMSO-d₆. This data serves as a

valuable reference for the identification and structural confirmation of kaempferol glycosides, as

the core kaempferol aglycone signals will be very similar, with primary differences observed in

the sugar moieties.[2]

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data for Kaempferol 3-O-rutinoside[2]
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Position δ (ppm) Multiplicity J (Hz)

Aglycone

6 6.18 d 2.0

8 6.40 d 2.0

2' 7.98 d 8.7

3' 6.89 d 8.7

5' 6.89 d 8.7

6' 7.98 d 8.7

Glucose Moiety

1'' 5.30 d 7.3

Rhamnose Moiety

1''' 4.39 s

6''' (CH₃) 0.99 d 6.1

Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Data for Kaempferol 3-O-rutinoside[2]
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Position δ (ppm) Position δ (ppm)

Aglycone Glucose Moiety

2 157.15 1'' 101.96

3 133.61 2'' 74.63

4 177.64 3'' 76.84

5 161.57 4'' 70.79

6 99.55 5'' 76.16

7 166.16 6'' 67.36

8 94.39 Rhamnose Moiety

9 157.04 1''' 101.26

10 103.95 2''' 70.34

1' 121.26 3''' 71.05

2' 131.28 4''' 72.30

3' 115.59 5''' 68.71

4' 160.51 6''' 18.33

5' 115.59

6' 131.28

Experimental Protocols
Isolation of Kaempferol Glycosides from Plant
Material[3][4]
A general procedure for the isolation of kaempferol glycosides from plant material is as follows:

Extraction: Dried and powdered plant material is extracted with a hydroalcoholic solution

(e.g., 70% methanol or ethanol) at room temperature with agitation. The process is repeated

multiple times to ensure exhaustive extraction.
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Fractionation: The combined crude extract is concentrated under reduced pressure. The

resulting aqueous suspension is then sequentially partitioned with solvents of increasing

polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides

typically concentrate in the ethyl acetate and n-butanol fractions.

Chromatographic Purification: The flavonoid-rich fractions are subjected to a series of

column chromatography steps for purification.

Sephadex LH-20 Column Chromatography: Elution with methanol is used for initial

cleanup and separation based on molecular size.

Silica Gel Column Chromatography: A gradient elution system (e.g., dichloromethane-

methanol-water mixtures) is employed to separate compounds based on polarity.

Octadecylsilyl (ODS) Column Chromatography: Reversed-phase chromatography with a

methanol-water gradient is used for finer purification.

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC) may be

used to obtain highly pure compounds.

UPLC-Q-TOF-MS/MS Analysis[5][6]
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system

equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is

used for separation.

Mobile Phase: A gradient elution is typically employed using a binary solvent system:

Solvent A: Water with 0.1% formic acid

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-40% B; 25-30

min, 40-100% B, followed by a re-equilibration step.

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an

electrospray ionization (ESI) source is used for detection.
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ESI Conditions:

Ionization Mode: Positive and negative

Capillary Voltage: 3.0-4.0 kV

Cone Voltage: 30-40 V

Source Temperature: 100-120 °C

Desolvation Temperature: 350-450 °C

Desolvation Gas Flow: 600-800 L/h

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500.

MS/MS data is generated using collision-induced dissociation (CID) with varying collision

energies (e.g., 10-40 eV).

NMR Spectroscopy[7]
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically DMSO-d₆ or Methanol-d₄, in a 5 mm NMR tube.

Spectrometer: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR: Standard parameters are used for acquisition, including a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled sequence is used to obtain the ¹³C spectrum.

2D NMR: To aid in structural elucidation and complete assignment of signals, 2D NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Visualizing the Analytical Workflow
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The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of kaempferol 3-O-sophoroside.

Sample Preparation & Extraction

Purification

Spectroscopic Analysis

Data Interpretation

Plant Material

Solvent Extraction

Filtration & Concentration

Crude Extract

Liquid-Liquid Fractionation

Column Chromatography
(Silica, Sephadex, ODS)

Preparative HPLC

Pure Kaempferol 3-O-sophoroside

UPLC-Q-TOF-MS/MS NMR Spectroscopy
(1D & 2D)

Mass & Fragmentation Data Chemical Shifts & Coupling Constants

Structure Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10825238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic analysis of kaempferol 3-O-
sophoroside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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